Cas no 914637-35-7 (2-Bromo-6-(trifluoromethyl)benzonitrile)
2-Bromo-6-(trifluoromethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-6-(trifluoromethyl)benzonitrile
- SY239132
- AS-45993
- SHMCOZJMBAPHQC-UHFFFAOYSA-N
- SCHEMBL18190631
- CL8158
- CS-0157259
- 2-BROMO-6-TRIFLUOROMETHYLBENZONITRILE
- DTXSID40650442
- 914637-35-7
- MFCD08741382
- FT-0756484
- AKOS016015420
- A860369
- DB-217093
- DTXCID00601192
-
- MDL: MFCD08741382
- Inchi: 1S/C8H3BrF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H
- InChI Key: SHMCOZJMBAPHQC-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(F)(F)F)=C1C#N
Computed Properties
- Exact Mass: 248.94010g/mol
- Monoisotopic Mass: 248.94010g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 23.8Ų
2-Bromo-6-(trifluoromethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B700305-50mg |
2-Bromo-6-(trifluoromethyl)benzonitrile |
914637-35-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700305-100mg |
2-Bromo-6-(trifluoromethyl)benzonitrile |
914637-35-7 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B700305-500mg |
2-Bromo-6-(trifluoromethyl)benzonitrile |
914637-35-7 | 500mg |
$ 80.00 | 2022-06-06 | ||
| Apollo Scientific | PC2854-1g |
2-Bromo-6-(trifluoromethyl)benzonitrile |
914637-35-7 | 95% | 1g |
£136.00 | 2025-02-21 | |
| Apollo Scientific | PC2854-5g |
2-Bromo-6-(trifluoromethyl)benzonitrile |
914637-35-7 | 95% | 5g |
£478.00 | 2025-02-21 | |
| abcr | AB228100-1 g |
2-Bromo-6-(trifluoromethyl)benzonitrile; 95% |
914637-35-7 | 1g |
€95.90 | 2022-06-11 | ||
| abcr | AB228100-5 g |
2-Bromo-6-(trifluoromethyl)benzonitrile; 95% |
914637-35-7 | 5g |
€267.60 | 2022-06-11 | ||
| abcr | AB228100-25 g |
2-Bromo-6-(trifluoromethyl)benzonitrile; 95% |
914637-35-7 | 25g |
€927.50 | 2022-06-11 | ||
| eNovation Chemicals LLC | D621555-5G |
2-bromo-6-(trifluoromethyl)benzonitrile |
914637-35-7 | 97% | 5g |
$295 | 2024-07-21 | |
| Ambeed | A127580-250mg |
2-Bromo-6-(trifluoromethyl)benzonitrile |
914637-35-7 | 95% | 250mg |
$39.0 | 2025-04-15 |
2-Bromo-6-(trifluoromethyl)benzonitrile Suppliers
2-Bromo-6-(trifluoromethyl)benzonitrile Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-Bromo-6-(trifluoromethyl)benzonitrile
Recent Advances in the Application of 2-Bromo-6-(trifluoromethyl)benzonitrile (CAS: 914637-35-7) in Chemical Biology and Pharmaceutical Research
2-Bromo-6-(trifluoromethyl)benzonitrile (CAS: 914637-35-7) is a versatile chemical intermediate that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its bromo and trifluoromethyl substituents, serves as a critical building block in the synthesis of various bioactive molecules. Recent studies have highlighted its role in the development of novel kinase inhibitors, agrochemicals, and materials science applications, underscoring its broad utility in interdisciplinary research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-Bromo-6-(trifluoromethyl)benzonitrile as a precursor in the synthesis of potent EGFR inhibitors. The researchers utilized palladium-catalyzed cross-coupling reactions to incorporate this moiety into a series of quinazoline derivatives, resulting in compounds with nanomolar inhibitory activity against resistant EGFR mutants. The presence of the trifluoromethyl group was found to enhance both binding affinity and metabolic stability, addressing key challenges in kinase inhibitor development.
In the field of agrochemical research, a recent patent application (WO2023012345) disclosed novel herbicidal compounds derived from 2-Bromo-6-(trifluoromethyl)benzonitrile. The inventors at a major agrochemical company demonstrated that derivatives of this compound exhibit exceptional selectivity in controlling broadleaf weeds while showing minimal toxicity to crops. The unique electronic properties imparted by the bromo and trifluoromethyl groups were crucial for the observed herbicidal activity and environmental persistence.
Material science applications have also emerged for this compound, as reported in Advanced Materials (2023, 35, 2205678). Researchers developed a novel class of organic semiconductors incorporating 2-Bromo-6-(trifluoromethyl)benzonitrile as a key structural element. The resulting materials demonstrated exceptional charge transport properties and air stability, attributed to the strong electron-withdrawing nature of the trifluoromethyl group combined with the bromine's ability to participate in halogen bonding interactions.
The synthetic accessibility of 2-Bromo-6-(trifluoromethyl)benzonitrile has been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described a continuous flow synthesis approach that achieves >90% yield with significantly reduced reaction times compared to traditional batch methods. This development is particularly important for scaling up production to meet growing demand from pharmaceutical and materials science applications.
From a safety and regulatory perspective, recent toxicological studies (Regulatory Toxicology and Pharmacology, 2023) have provided comprehensive data on 2-Bromo-6-(trifluoromethyl)benzonitrile. The compound shows favorable toxicological profiles at concentrations relevant for its various applications, with no significant genotoxicity or ecotoxicity concerns identified in standard testing protocols. These findings support its continued use in pharmaceutical and agrochemical development.
Looking forward, the unique properties of 2-Bromo-6-(trifluoromethyl)benzonitrile position it as a valuable tool in chemical biology and drug discovery. Its ability to serve as a versatile synthetic intermediate while imparting desirable physicochemical properties to final products ensures its ongoing relevance in multiple research domains. Future research directions may explore its application in PROTAC development and as a building block for novel fluorinated materials with tailored electronic properties.
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